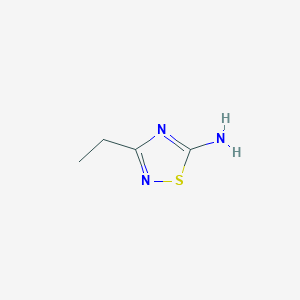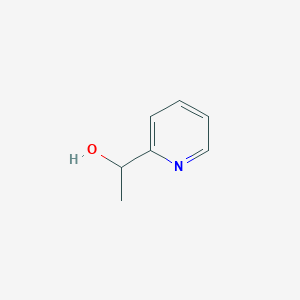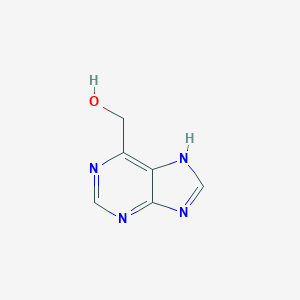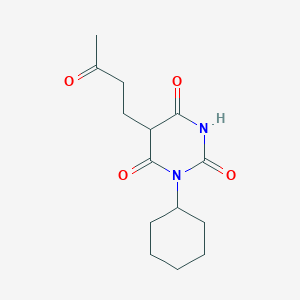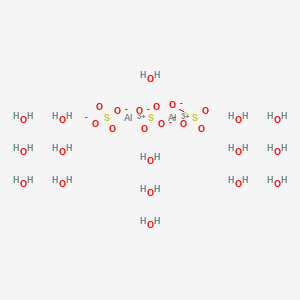
1,4-苯并二噁烷-2-羧酸乙酯
概述
描述
Ethyl 1,4-benzodioxan-2-carboxylate is an organic compound with the molecular formula C11H12O4. This compound is used as an intermediate in the synthesis of various pharmaceuticals, including presynaptic α2-adrenoreceptor antagonists and potential antidepressants .
科学研究应用
Ethyl 1,4-benzodioxan-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals.
Biology: It is involved in the study of enzyme-catalyzed reactions and kinetic resolution processes.
Industry: It is used in the production of aminoalkylbenzodioxins, which serve as calcium antagonists.
作用机制
Target of Action
Ethyl 1,4-benzodioxan-2-carboxylate, also known as Ethyl 2,3-dihydrobenzo[1,4]dioxine-2-carboxylate, is primarily used as an intermediate in the synthesis of various organic compounds . It has been identified as a precursor in the preparation of presynaptic α2-adrenoreceptor antagonists and potential antidepressants . The α2-adrenoreceptor is a type of adrenergic receptor, which plays a crucial role in the regulation of neurotransmitter release.
Mode of Action
It’s known that the compound is used as an intermediate in the synthesis of α2-adrenoreceptor antagonists . These antagonists work by blocking the α2-adrenoreceptor, thereby increasing the release of neurotransmitters and potentially exerting an antidepressant effect.
Biochemical Pathways
Ethyl 1,4-benzodioxan-2-carboxylate is involved in the synthesis of aminoalkylbenzodioxins, which act as calcium antagonists . Calcium antagonists are a group of medications that disrupt the movement of calcium through calcium channels, which can influence the electrical conduction within the heart and the dilation of blood vessels.
Pharmacokinetics
It’s known that the compound has a molecular weight of 20821 , and its physical properties such as boiling point (88-95 °C/0.3 mmHg) and density (1.208 g/mL at 25 °C) have been documented . These properties could influence its pharmacokinetic behavior.
Result of Action
As an intermediate in the synthesis of α2-adrenoreceptor antagonists, it contributes to the potential antidepressant effects of these compounds .
Action Environment
The action of Ethyl 1,4-benzodioxan-2-carboxylate can be influenced by various environmental factors. For instance, it’s recommended to handle the compound in a well-ventilated environment and avoid contact with skin and eyes due to its potential irritant properties . Furthermore, the compound is flammable, which necessitates careful handling and storage .
生化分析
Biochemical Properties
It is known to be used as an intermediate in the synthesis of presynaptic α2-adrenoreceptor antagonists and potential antidepressants
Cellular Effects
As an intermediate in the synthesis of α2-adrenoreceptor antagonists, it may indirectly influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of α2-adrenoreceptor antagonists
准备方法
The preparation of Ethyl 1,4-benzodioxan-2-carboxylate typically involves multiple synthetic steps. One common method includes the reaction of p-toluenesulfonyl chloride with acid naphthalene anhydride to form an intermediate, which is then reacted with acetic anhydride to produce the target compound . Industrial production methods may involve similar multi-step processes, often optimized for higher yields and purity.
化学反应分析
Ethyl 1,4-benzodioxan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
Ethyl 1,4-benzodioxan-2-carboxylate can be compared with similar compounds such as:
1,4-Benzodioxan-2-carboxylic acid: This compound is a precursor in the synthesis of Ethyl 1,4-benzodioxan-2-carboxylate and shares similar chemical properties.
Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate: Another name for Ethyl 1,4-benzodioxan-2-carboxylate, highlighting its structural similarity.
The uniqueness of Ethyl 1,4-benzodioxan-2-carboxylate lies in its specific applications in pharmaceutical synthesis and its role as an intermediate in the production of biologically active compounds .
属性
IUPAC Name |
ethyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-13-11(12)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIGEMWIKJMEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1COC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963821 | |
| Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4739-94-0 | |
| Record name | Ethyl 1,4-benzodioxane-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004739940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
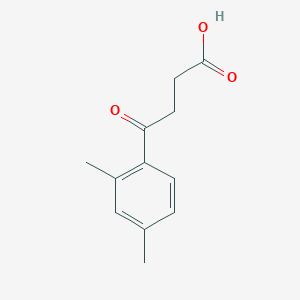
![[(3S,5S,8S,9S,10S,13S,14S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B103785.png)

